6-Mercaptopurine 3-oxide

描述

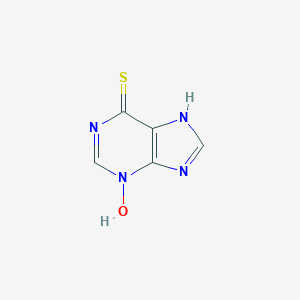

6-Mercaptopurine 3-oxide is a derivative of 6-mercaptopurine, a well-known antineoplastic agent used primarily in the treatment of acute lymphoblastic leukemia and other hematological malignancies . This compound is characterized by the presence of an oxygen atom bonded to the sulfur atom in the mercaptopurine structure, which may influence its chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine 3-oxide typically involves the oxidation of 6-mercaptopurine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective oxidation of the sulfur atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process parameters, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity of the product .

化学反应分析

Types of Reactions: 6-Mercaptopurine 3-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can revert the compound back to 6-mercaptopurine.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 6-Mercaptopurine.

Substitution: Various alkylated or acylated derivatives.

科学研究应用

Anticancer Research

Mechanism of Action

6-MP is primarily known for its role as an antineoplastic agent, particularly in the treatment of acute lymphoblastic leukemia. It functions by inhibiting purine metabolism, specifically targeting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP) which disrupts nucleotide synthesis pathways . The introduction of 6-MP3O enhances these properties, providing a modified compound that may exhibit improved therapeutic profiles and reduced toxicity.

Nanocomposite Development

Recent studies have explored the potential of 6-MP3O in nanotechnology applications. For instance, iron oxide nanoparticles coated with chitosan and 6-MP were synthesized to create a controlled-release drug delivery system. This system demonstrated sustained release kinetics and reduced cytotoxicity to healthy cells while effectively targeting cancer cells . The nanocomposite exhibited a maximum release of 97.7% at pH 4.8, indicating its potential for targeted cancer therapies.

Environmental Applications

Degradation Studies

6-MP poses environmental challenges due to its low biodegradability. Recent research has focused on the degradation of 6-MP using advanced oxidation processes (AOPs), such as UV-C combined with hydrogen peroxide or titanium dioxide catalysts. These processes have shown over 90% degradation efficiency under various pH conditions, highlighting the importance of developing effective wastewater treatment methods to mitigate the environmental impact of cytostatic drugs .

Toxicity Assessments

The degradation products of 6-MP during wastewater treatment have been analyzed for their toxicity using marine bioluminescent bacteria. Understanding the toxicity of these by-products is crucial for assessing the ecological risks associated with pharmaceutical contaminants in aquatic environments .

Electrochemical Sensing

Detection Platforms

The development of electrochemical sensors utilizing reduced graphene oxide (RGO) combined with metal oxides has enabled simultaneous detection of 6-MP and its metabolites like 6-thioguanine. These sensors provide sensitive and rapid detection methods that are essential for monitoring drug levels in clinical settings and environmental samples . This application underscores the versatility of 6-MP3O not only as a therapeutic agent but also as a target analyte in analytical chemistry.

作用机制

The mechanism of action of 6-mercaptopurine 3-oxide involves its conversion to active metabolites that interfere with nucleic acid synthesis. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, ultimately disrupting DNA and RNA synthesis and leading to cell death .

相似化合物的比较

6-Mercaptopurine: The parent compound, widely used in chemotherapy.

6-Thioguanine: Another purine analog with similar antineoplastic properties.

Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant

Uniqueness: 6-Mercaptopurine 3-oxide is unique due to the presence of the oxygen atom bonded to the sulfur atom, which may alter its chemical reactivity and biological activity compared to its parent compound and other analogs .

生物活性

6-Mercaptopurine (6-MP) is a purine analogue widely used in the treatment of certain leukemias and autoimmune diseases. Its biological activity includes immunosuppressive effects and interactions with various metabolic pathways. This article focuses on the biological activity of 6-Mercaptopurine 3-oxide , a significant metabolite of 6-MP, detailing its pharmacological effects, metabolic pathways, and clinical implications.

Chemical Structure and Metabolism

6-Mercaptopurine undergoes extensive metabolism in the body, primarily through oxidation and methylation. The primary metabolic pathways include:

- Oxidation : Catalyzed by xanthine oxidase (XO) and aldehyde oxidase (AO), leading to the formation of 6-thiouric acid.

- Methylation : Involves the conversion to 6-methylmercaptopurine (6-MMP), which can accumulate and contribute to toxicity.

The oxidation of 6-MP is crucial as it determines the drug's efficacy and safety profile. The metabolic pathway is illustrated in the table below:

| Metabolic Pathway | Enzyme | Product |

|---|---|---|

| Oxidation | Xanthine oxidase | 6-thiouric acid |

| Aldehyde oxidase | 6-thioxanthine | |

| Methylation | Thiopurine methyltransferase | 6-methylmercaptopurine |

Immunosuppressive Effects

6-MP exhibits significant immunosuppressive properties, making it effective in treating conditions like acute lymphoblastic leukemia (ALL). The drug interferes with purine synthesis, leading to reduced lymphocyte proliferation.

A study showed that patients with ALL receiving 6-MP experienced altered metabolism when combined with allopurinol, which inhibits XO, thus affecting the levels of active metabolites like 6-TGN (6-thioguanine nucleotides) and reducing toxicity associated with elevated 6-MMP levels .

Glucose Transport Modulation

Recent research indicates that 6-MP activates the orphan nuclear receptor NR4A3 in skeletal muscle cells, enhancing glucose transport activity. This effect is mediated through increased translocation of GLUT4, a critical glucose transporter, suggesting potential implications for insulin sensitivity .

Case Studies

- Allopurinol Combination Therapy : A retrospective review involving 19 pediatric patients with ALL demonstrated that combining allopurinol with 6-MP effectively reduced hepatotoxicity and improved tolerability. Patients showed a significant decrease in alanine aminotransferase levels after initiating allopurinol therapy .

- Gastrointestinal Toxicity : In cases of severe GI toxicity linked to 6-MP, combination therapy with allopurinol was reported to resolve symptoms in patients who previously experienced pancreatitis associated with high levels of 6-MMP .

Pharmacokinetics and Bioavailability

Research indicates that the bioavailability of 6-MP can be significantly influenced by genetic factors affecting enzyme activity, particularly TPMT (thiopurine methyltransferase). Variations in TPMT activity lead to differences in metabolite levels, impacting both efficacy and risk of adverse effects .

Clinical Implications

The understanding of 6-MP metabolism is crucial for optimizing therapeutic regimens. Adjustments based on metabolic profiles can enhance treatment outcomes while minimizing toxicity. For instance:

- Patients with high TPMT activity may require lower doses to avoid toxicity.

- Allopurinol co-administration can be beneficial for patients showing signs of skewed metabolism.

属性

IUPAC Name |

3-hydroxy-7H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFSGYPMZGDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-95-9 | |

| Record name | Mercaptopurine 3-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopurine 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-MERCAPTOPURINE-3-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the oncogenicity of 6-Mercaptopurine 3-oxide compared to its parent compound and other purine N-oxides?

A1: While this compound demonstrated low oncogenicity in early studies [, ], it did induce tumors at the injection site in a small number of rats at high doses []. This suggests that while its oncogenic potential appears lower than that of 3-hydroxyxanthine and guanine 3-N-oxide (which showed comparable oncogenicity) [], it is not entirely devoid of this risk. Interestingly, the parent compound, 6-Mercaptopurine, did not show tumor induction at the injection site []. This highlights the influence of the N-oxide group and its position on the oncogenic potential of purine derivatives.

Q2: Were any therapeutic applications explored for this compound?

A2: Unfortunately, the provided abstracts do not offer specific details about the therapeutic applications of this compound. One study mentions its "chemotherapeutic possibilities" [], but the specific context or findings remain unclear without access to the full research article.

Q3: Are there any known methods for synthesizing this compound?

A3: While the provided abstracts do not delve into the specifics of this compound synthesis, one paper mentions its successful synthesis []. To understand the detailed methodology and reaction conditions, referring to the complete research article would be necessary.

Q4: How do the structural differences between various purine N-oxides, like this compound and guanine 3-N-oxide, potentially influence their biological activities?

A4: The position of the N-oxide group and other substituents significantly impact the oncogenicity of purine N-oxides []. For instance, 3-hydroxyxanthine, an isomer of the oncogenic xanthine N-oxide, proved inactive in inducing tumors []. This difference in activity likely arises from variations in their interactions with biological targets, such as DNA or enzymes. The presence of a mercapto group in this compound compared to the amino group in guanine 3-N-oxide can further influence their binding affinities, cellular uptake, and metabolism, ultimately contributing to their distinct activity profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。